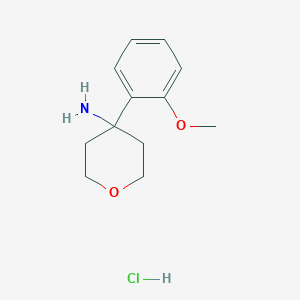

4-(2-Methoxyphenyl)oxan-4-amine hydrochloride

Overview

Description

“4-(2-Methoxyphenyl)oxan-4-amine hydrochloride” is a chemical compound with the CAS Number: 1380300-27-5 . It has a molecular weight of 243.73 . The IUPAC name for this compound is 4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-amine hydrochloride .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H17NO2.ClH/c1-14-11-5-3-2-4-10(11)12(13)6-8-15-9-7-12;/h2-5H,6-9,13H2,1H3;1H . This code provides a unique representation of the molecular structure.Scientific Research Applications

Synthetic Chemistry Applications

- The compound has been utilized as a building block in the synthesis of nitrogen heterocyclic compounds, such as pyrazoles, pyrimidines, pyridopyrimidines, and diazepines. These compounds were synthesized through reactions with a variety of bifunctional nucleophiles, demonstrating the compound's versatility in chemical synthesis (Farouk et al., 2021).

- Another study explored the synthesis of substituted indeno[1,2-b]thiophene and its subsequent ring expansion to form substituted thieno[3,2-c]quinoline, indicating the potential of similar compounds in constructing complex molecular architectures (Castle & Elmaaty, 2006).

Pharmacological Applications

- A nitrogen analog of stilbene, structurally related to 4-(2-Methoxyphenyl)oxan-4-amine, was investigated for its effects on melanin biosynthesis, suggesting potential applications in skin whitening agents due to its inhibition of tyrosinase activity and UV-blocking effects (Choi et al., 2002).

Material Science Applications

- The amination of catecholboronate esters, which are intermediates in the asymmetric hydroboration of vinylarenes, was studied, showing the potential of similar compounds in the development of new materials and chemical processes (Knight et al., 1997).

Antimicrobial and Anticoccidial Activity

- Secondary propanaryl-amines synthesized from 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanamine demonstrated high antibacterial activity, highlighting the potential of related compounds in developing new antibacterial agents (Arutyunyan et al., 2017).

- Compounds synthesized from 6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(6H)-one showed significant coccidiostatic and antimicrobial activities, further emphasizing the therapeutic potential of structurally similar compounds (Georgiadis, 1976).

Mechanism of Action

Target of Action

It is known that similar compounds often interact with receptors in the central nervous system .

Mode of Action

Related compounds have been found to act as potent and selective serotonin releasing agents .

Biochemical Pathways

Compounds with similar structures have been found to influence the serotonin system .

Result of Action

Related compounds have been found to influence the serotonin system, which can lead to various physiological effects .

Biochemical Analysis

Biochemical Properties

4-(2-Methoxyphenyl)oxan-4-amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, altering their activity and influencing biochemical pathways. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic processes .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate signaling pathways that control cell growth and differentiation, leading to changes in gene expression patterns. Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. The compound’s ability to interact with enzymes and other proteins is crucial for its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a response. High doses can also result in toxic or adverse effects, highlighting the importance of dosage optimization in research .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions can lead to changes in the concentration of key metabolites, affecting overall cellular metabolism. Understanding these pathways is crucial for elucidating the compound’s role in biochemical processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity .

properties

IUPAC Name |

4-(2-methoxyphenyl)oxan-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-14-11-5-3-2-4-10(11)12(13)6-8-15-9-7-12;/h2-5H,6-9,13H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBKJVAIYQULSFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2(CCOCC2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1380300-27-5 | |

| Record name | 2H-Pyran-4-amine, tetrahydro-4-(2-methoxyphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1380300-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.